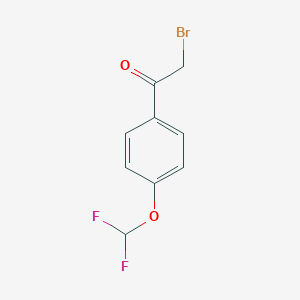

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

描述

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is a brominated acetophenone derivative featuring a difluoromethoxy (-OCF₂H) substituent at the para position of the phenyl ring. While specific data on this compound are absent in the provided evidence, its structural analogs—such as those with methoxy, hydroxy, trifluoromethyl, or other functional groups—are well-documented. Bromo-ethanones are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity as alkylating agents .

属性

IUPAC Name |

2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUKUVDYZQDUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351560 | |

| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141134-24-9 | |

| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Etherification of 4-Hydroxyacetophenone

The synthesis typically begins with 4-hydroxyacetophenone , which undergoes etherification to introduce the difluoromethoxy group. This step employs monochlorodifluoromethane (ClCFH) as the fluorinating agent under basic conditions.

Procedure :

-

Substrate activation : 4-Hydroxyacetophenone is dissolved in a polar aprotic solvent (e.g., toluene or methyl tert-butyl ether) with an inorganic base such as potassium carbonate or sodium hydroxide.

-

Gas-phase reaction : Monochlorodifluoromethane is introduced under pressure (1–3 bar) at 30–60°C for 4–10 hours.

-

Workup : The mixture is concentrated, and the product 1-(4-(difluoromethoxy)phenyl)ethanone is isolated via recrystallization or chromatography.

Key Data :

Alpha-Bromination of 1-(4-(Difluoromethoxy)phenyl)ethanone

The alpha position of the ketone is brominated using liquid bromine (Br) or N-bromosuccinimide (NBS) .

Method A: Direct Bromination with Br

-

Conditions : Bromine is added dropwise to a solution of the ketone in dichloromethane at -30°C to 0°C in the presence of an organic amine (e.g., triethylenediamine).

-

Reaction Time : 1–2 hours.

-

Workup : The crude product is quenched with 10% HCl, extracted, and purified via recrystallization.

Method B: One-Pot Oxidative Bromination

-

Reagents : Ammonium bromide (NHBr) and Oxone® (2KHSO·KHSO·KSO) in acetonitrile.

-

Advantage : Avoids handling liquid bromine, enhancing safety.

Key Data :

Comparative Analysis of Bromination Strategies

| Parameter | Method A (Br) | Method B (NHBr/Oxone) |

|---|---|---|

| Yield | 95–98% | 90–92% |

| Reaction Time | 1–2 hours | 6–8 hours |

| Safety | Moderate (toxic Br) | High (solid reagents) |

| Byproducts | HBr gas | Minimal |

Method A is preferred for industrial-scale production due to higher yields, whereas Method B suits laboratory settings prioritizing safety.

Critical Reaction Parameters

Temperature Control

Solvent Selection

-

Etherification : Toluene and methyl tert-butyl ether minimize side reactions.

-

Bromination : Dichloromethane and chloroform enhance bromine solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

ESI-MS : m/z 272.97 [M+H] (calc. 273.01).

Industrial-Scale Optimization

Process Intensification

Environmental Considerations

-

Waste Streams : HBr from bromination is neutralized to NaBr for reuse.

-

Solvent Recovery : >90% of dichloromethane is reclaimed via distillation.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-withdrawing difluoromethoxy group directs bromination exclusively to the alpha position of the ketone. Competing aryl bromination is negligible due to deactivation of the ring.

Stability of Difluoromethoxy Group

-

Acidic Conditions : Avoid prolonged exposure to HCl or HSO, which hydrolyze the OCFH group.

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage.

Emerging Methodologies

Photocatalytic Bromination

化学反应分析

Types of Reactions

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(4-(difluoromethoxy)phenyl)ethanol.

Oxidation: Formation of 4-(difluoromethoxy)benzoic acid.

科学研究应用

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

作用机制

The mechanism of action of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluoromethoxy group contribute to the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Donating vs. Withdrawing Groups :

- Methoxy (-OCH₃) and hydroxy (-OH) groups enhance solubility and participation in hydrogen bonding, facilitating crystallization and drug synthesis .

- Trifluoromethyl (-CF₃) and sulfonyl groups increase electrophilicity, improving reactivity in nucleophilic substitutions (e.g., Suzuki couplings) .

- Electron-donating substituents (e.g., -OCH₃) yield higher reaction efficiencies in condensations compared to electron-withdrawing groups .

Synthetic Utility :

- Methoxy derivatives are synthesized via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Trifluoromethyl analogs are used to prepare fluorinated tracers for biomedical imaging .

Toxicology data for dihydroxy variants remain incomplete .

Crystallographic and Physical Properties

- 4-Methoxyphenyl Derivative: Crystallizes in a monoclinic system with a mean C–C bond length of 0.009 Å and R factor = 0.054, indicating high structural precision .

- 4-Hydroxyphenyl Derivative : Asymmetric molecular packing due to intermolecular hydrogen bonding between -OH and carbonyl groups .

Case Studies in Drug Development

生物活性

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromo Group : Positioned at the second carbon of the ethanone moiety.

- Difluoromethoxy Group : Attached to the para position of the phenyl ring, enhancing its reactivity and biological interactions.

Research indicates that this compound exhibits significant enzyme inhibition properties. It primarily interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests potential therapeutic applications, particularly as an enzyme inhibitor in drug development.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzyme activities. Preliminary findings suggest that it may form covalent bonds with active site residues or induce conformational changes in enzyme structures, thereby affecting their function and metabolic pathways.

Cellular Effects

Studies have shown that this compound modulates gene expression related to cell growth and apoptosis. This modulation can impact cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Inhibition of Cytochrome P450 : A study demonstrated that this compound significantly inhibits the activity of cytochrome P450 enzymes, which are critical for the metabolism of various drugs. The IC50 values for inhibition were reported in the low micromolar range, indicating potent activity.

- Cell Proliferation Studies : In vitro experiments using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's effects were more pronounced in specific cancer types, suggesting selectivity in its action.

Data Table: Summary of Biological Activity

Future Directions

Further research is warranted to elucidate the complete biological profile of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions with enzymes and cellular targets.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and selectivity.

常见问题

Q. How does the difluoromethoxy group influence the compound’s electronic properties compared to methoxy analogs?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing strength (ΔE ~0.3 V higher than methoxy).

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in π→π* transitions to quantify conjugation disruption.

- SC-XRD : Analyze bond lengths (e.g., C–O in difluoromethoxy vs. methoxy) to correlate with Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。